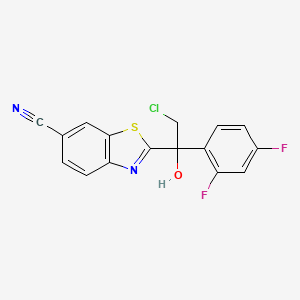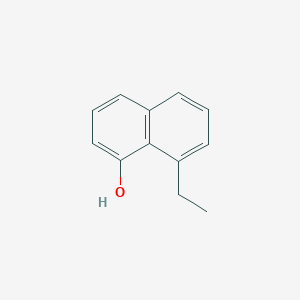
2,3-Dihydro-1H-isoindol-4-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-isoindol-4-ol hydrobromide is a chemical compound that belongs to the class of isoindolines. Isoindolines are important heterocyclic compounds that are present in many synthetic compounds, natural products, and bioactive small molecules. These compounds exhibit a wide array of biological activities and have proven to be important intermediates for the synthesis of new drugs with various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyisoindoline hydrobromide typically involves the reaction of isoindoline derivatives with hydrobromic acid. One common method involves the use of 4-hydroxyisoindoline-1,3-dione as a starting material. This compound can be synthesized through the reaction of phthalic anhydride with ammonia, followed by hydrolysis .
Industrial Production Methods: In industrial settings, the production of 4-hydroxyisoindoline hydrobromide may involve large-scale reactions under controlled conditions. The use of hydrobromic acid in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is common. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-1H-isoindol-4-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.
Substitution: The hydroxyl group in 4-hydroxyisoindoline hydrobromide can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Various isoindoline derivatives.
Substitution: Substituted isoindoline compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-isoindol-4-ol hydrobromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-hydroxyisoindoline hydrobromide involves its interaction with various molecular targets and pathways. For example, as a fluorescent probe, the compound undergoes excited-state intramolecular proton transfer (ESIPT) upon interaction with reactive oxygen species. This process results in a fluorescence turn-on response, allowing for the detection and monitoring of ROS in biological systems .
Comparación Con Compuestos Similares
Isoindoline-1,3-dione: A closely related compound with similar chemical properties and applications.
Phthalimide: Another isoindoline derivative used in the synthesis of various bioactive molecules.
N-substituted isoindolines: Compounds with different substituents on the nitrogen atom, exhibiting diverse biological activities.
Uniqueness: 2,3-Dihydro-1H-isoindol-4-ol hydrobromide is unique due to its specific hydroxyl group, which allows for unique chemical reactions and applications, particularly in the field of fluorescence-based detection of reactive oxygen species .
Propiedades
Número CAS |
127168-75-6 |
|---|---|
Fórmula molecular |
C8H10BrNO |
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-isoindol-4-ol;hydrobromide |
InChI |
InChI=1S/C8H9NO.BrH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H |
Clave InChI |
SSWLDBZGLHRVFJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)C(=CC=C2)O.Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(4-{[(4-Chlorophenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B8580459.png)
![2-(2-Methyl-3-{[(oxan-2-yl)oxy]methyl}phenyl)pyrazine](/img/structure/B8580461.png)




